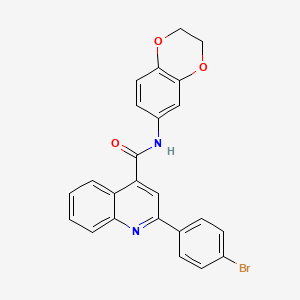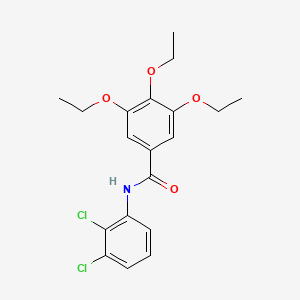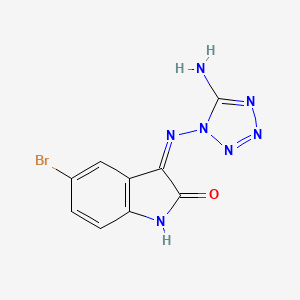![molecular formula C21H25N3O4 B3733664 4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B3733664.png)
4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one
Vue d'ensemble
Description
4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one is a complex organic compound featuring a chromene core, a piperidine ring, and a pyrimidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the piperidine ring and the pyrimidinone moiety. Key steps include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the Pyrimidinone Moiety: This can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the chromene core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.
Materials Science: Its unique chemical structure could be useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Shares the methoxy and chromene-like structure.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Similar piperidine and pyrimidinone moieties.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
What sets 4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one apart is its combination of the chromene, piperidine, and pyrimidinone moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-[1-(6-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-22-18(11-20(25)23-13)14-5-7-24(8-6-14)21(26)16-9-15-10-17(27-2)3-4-19(15)28-12-16/h3-4,10-11,14,16H,5-9,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDCCDVBDACCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733593.png)


![4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3733624.png)
![6-(difluoromethyl)-2-[3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B3733631.png)
![1-(1-cyclopropylethyl)-5-(1-ethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]acetamide](/img/structure/B3733642.png)

![3H-pyrazolo[3',4':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B3733653.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733666.png)


